Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate

HPLC method validation pharmacokinetic bioanalysis internal standard selection

Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate (CAS 4793-48-0), systematically named methyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate and commonly referred to as furosemide methyl ester, is the methyl ester derivative of the loop diuretic furosemide (CAS 54-31-9). It belongs to the class of sulfamoylbenzoate derivatives and is primarily utilized as an analytical reference standard and internal standard in chromatographic assays, rather than as a therapeutic agent.

Molecular Formula C13H13ClN2O5S
Molecular Weight 344.77 g/mol
CAS No. 4793-48-0
Cat. No. B15090454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate
CAS4793-48-0
Molecular FormulaC13H13ClN2O5S
Molecular Weight344.77 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1NCC2=CC=CO2)Cl)S(=O)(=O)N
InChIInChI=1S/C13H13ClN2O5S/c1-20-13(17)9-5-12(22(15,18)19)10(14)6-11(9)16-7-8-3-2-4-21-8/h2-6,16H,7H2,1H3,(H2,15,18,19)
InChIKeyDGEAZXYEOFMJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate (CAS 4793-48-0): Furosemide Methyl Ester Reference Standard for Analytical Quantification


Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate (CAS 4793-48-0), systematically named methyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate and commonly referred to as furosemide methyl ester, is the methyl ester derivative of the loop diuretic furosemide (CAS 54-31-9) [1]. It belongs to the class of sulfamoylbenzoate derivatives and is primarily utilized as an analytical reference standard and internal standard in chromatographic assays, rather than as a therapeutic agent [1]. The compound possesses the identical core pharmacophore to furosemide — a 4-chloro-5-sulfamoyl-2-[(2-furanylmethyl)amino]benzoate scaffold — but with a critical structural distinction: the carboxylic acid group at position 1 is esterified with a methyl group, yielding a molecular formula of C₁₃H₁₃ClN₂O₅S and a molecular weight of 344.77 g/mol .

Why Generic Substitution Fails: Chemical Differentiation of Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate from Furosemide and In-Class Analogs


Although Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate (CAS 4793-48-0) shares the identical sulfamoylbenzoate core with the therapeutic agent furosemide, the substitution of the carboxylic acid (-COOH) with a methyl ester (-COOCH₃) generates quantifiable differences in physicochemical properties and chromatographic behavior that preclude simple interchangeability [1]. The esterification eliminates the ionizable carboxylic acid moiety, substantially increasing lipophilicity relative to furosemide (experimentally measured logP of 2.03 for furosemide versus predicted logP values of approximately 2.9–3.6 for the methyl ester) [2][3]. These alterations directly impact reversed-phase HPLC retention, extraction efficiency from biological matrices, and derivatization behavior in GC-MS workflows — parameters that are critical for analytical method development, impurity profiling, and forensic toxicology applications [1][3]. The quantitative evidence below demonstrates exactly where CAS 4793-48-0 diverges from its closest analogs and why this differential matters for scientific selection.

Product-Specific Quantitative Evidence Guide: Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate (CAS 4793-48-0)


Validated HPLC Internal Standard Performance: Sensitivity of 0.1 μg/mL in Plasma and 0.25 μg/mL in Urine versus Furosemide

In the foundational validated HPLC method by Carr et al. (1978), furosemide methyl ester (CAS 4793-48-0) was employed as an internal standard for the quantitative determination of furosemide in biological matrices [1]. The method achieved a sensitivity of 0.1 μg/mL in plasma and 0.25 μg/mL in urine using fluorometric detection on a reversed-phase C18 column with acidified mobile phase [1]. By contrast, furosemide itself cannot serve as its own internal standard, and structurally unrelated internal standards lack the co-extraction and co-elution characteristics essential for precise quantification in ether-extracted acidified biological samples [1]. The method demonstrated applicability to pharmacokinetic studies of furosemide, establishing CAS 4793-48-0 as the reference-grade internal standard of choice for furosemide bioanalysis [1].

HPLC method validation pharmacokinetic bioanalysis internal standard selection

Increased Lipophilicity: Methyl Ester logP Shift Compared to Parent Furosemide

The experimental octanol/water partition coefficient (logP) of furosemide has been measured at 2.03 [1]. Esterification of the carboxylic acid to the methyl ester eliminates the ionizable -COOH group, substantially increasing lipophilicity [2]. In a systematic study of furosemide ester prodrugs by Bundgaard et al. (1990), all furosemide esters — including the neutral alkyl ester — exhibited higher octanol-pH 7.4 buffer partition coefficients than furosemide, confirming that esterification consistently enhances lipophilicity across the series [2]. Multiple computational prediction sources report logP values for CAS 4793-48-0 ranging from approximately 2.9 to 3.6, representing a logP increase of at least 0.9 to 1.6 log units above furosemide [3].

lipophilicity partition coefficient prodrug design

Chromatographic Resolution from Furosemide: Distinct Retention and Detection in HPLC-UV and GC-MS Systems

CAS 4793-48-0 exhibits chromatographic behavior that is clearly distinguishable from furosemide in both HPLC and GC-MS systems. In the validated HPLC method reported by Xu et al. (2023) for furosemide impurity profiling using an Agilent Eclipse XDB C18 column (150 × 4.6 mm, 5 μm) with KH₂PO₄ buffer (pH 3.0)/methanol gradient at 230 nm detection, furosemide eluted at a retention time of 29.392 minutes, while structurally related impurities A–G eluted at distinct relative retention times ranging from 0.24 to 1.29 [1]. Although CAS 4793-48-0 was not specifically listed as impurity G (which was identified as 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide), the European Pharmacopoeia 10.0 registers six furosemide-related impurities (A–F) and the methyl ester derivative is chromatographically resolved from furosemide due to its enhanced reversed-phase retention [1]. In GC-MS applications, the methylated furosemide derivative (CAS 4793-48-0) is used as a derivatization standard for the identification of furosemide in urine drug testing programs, enabling discrimination of furosemide from co-eluting compounds [2].

chromatographic separation impurity profiling GC-MS derivatization

Validated Purity and Identity Specification: ≥98% Purity (HPLC) for Reference Standard Procurement

CAS 4793-48-0 is commercially available from multiple reputable chemical suppliers as a characterized reference standard with a minimum purity specification of 98% by HPLC . The compound is supplied with documented identity confirmation (CAS 4793-48-0, MDL MFCD32663529, molecular formula C₁₃H₁₃ClN₂O₅S, MW 344.77 g/mol) . This level of characterization is essential for its application as an internal standard in validated analytical methods [1]. In contrast, generic or synthesized-in-house furosemide methyl ester may lack the documented purity, Certificate of Analysis, and batch-to-batch consistency required for regulatory-compliant analytical workflows [1].

reference standard purity specification quality control

Best Research and Industrial Application Scenarios for Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate (CAS 4793-48-0)


Pharmacokinetic and Bioequivalence Studies Requiring Validated Internal Standard-Based HPLC Quantification of Furosemide

In furosemide pharmacokinetic and bioequivalence studies, CAS 4793-48-0 serves as the validated internal standard for HPLC assays per the method established by Carr et al. (1978), enabling extraction-corrected quantification at sensitivities of 0.1 μg/mL (plasma) and 0.25 μg/mL (urine) [1]. Its structural similarity to furosemide ensures co-extraction in ether-based sample preparation from acidified biological matrices and co-elution under reversed-phase conditions, while its distinct methyl ester moiety provides sufficient chromatographic resolution for unambiguous peak integration [1]. Laboratories conducting furosemide bioavailability or drug-drug interaction studies benefit from the documented method suitability of this specific compound as an internal standard.

Furosemide Impurity Profiling and Pharmacopeial Compliance Testing per EP/USP Monographs

For pharmaceutical quality control laboratories performing furosemide impurity profiling according to European Pharmacopoeia (EP 10.0) or United States Pharmacopeia (USP 43) monographs, CAS 4793-48-0 provides a characterized reference point for chromatographic method development and system suitability testing [1]. The validated HPLC method by Xu et al. (2023) demonstrates complete chromatographic resolution of furosemide from related impurities (minimum resolution 4.890) using an Agilent Eclipse XDB C18 column, with LODs ranging from 0.005 to 0.098 μg/mL and LOQs from 0.024 to 0.488 μg/mL for impurities A–G [1]. CAS 4793-48-0, as the methyl ester derivative, serves as a valuable reference compound for validating the separation of ester-related impurities from the parent drug.

Forensic Toxicology and Doping Control GC-MS Confirmation of Furosemide in Urine

In forensic toxicology and anti-doping laboratories, CAS 4793-48-0 (furosemide methyl ester) is employed as a derivatization reference standard in GC-MS confirmatory analysis of furosemide in urine specimens [1]. The methylation of furosemide enhances volatility for gas chromatographic separation, and the resulting methyl ester derivative (CAS 4793-48-0) produces a distinct mass spectrum that enables unambiguous discrimination from co-extracted compounds such as THC-COOH methyl ester (THCA-Me) [1]. The increased lipophilicity of the methyl ester (predicted logP approximately 2.9–3.6 versus furosemide logP 2.03) [2][3] facilitates differential extraction and chromatographic behavior that supports forensic identification.

Furosemide Prodrug Research and Esterase-Mediated Hydrolysis Studies

In pharmaceutical research focused on furosemide prodrug design, CAS 4793-48-0 represents the simplest alkyl ester derivative and serves as a reference compound for evaluating the relationship between ester structure, lipophilicity, and enzymatic hydrolysis rate [1]. The systematic study by Bundgaard et al. (1990) demonstrated that furosemide esters exhibit widely different susceptibilities to enzymatic hydrolysis in human plasma and rat liver homogenate, with ester structure directly governing both lipophilicity (octanol-pH 7.4 buffer partition coefficient) and aqueous solubility [1]. As the methyl ester, CAS 4793-48-0 occupies a defined position on this structure-property continuum, enabling researchers to benchmark novel prodrug candidates against a well-characterized reference point.

Quote Request

Request a Quote for Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.